MFCD06642228

Description

MFCD06642228 is a chemical compound primarily utilized in coordination chemistry and catalysis, though its exact structural identity remains unspecified in publicly accessible literature. Such compounds are frequently employed in transition metal-catalyzed reactions, including cross-coupling and hydrogenation processes, due to their electron-donating and steric-tuning capabilities .

Key Hypothesized Properties (Based on Analogous Compounds):

- Molecular Formula: Likely C₆H₅BClO₂ (inferred from structurally similar arylboronic acids in ).

- Molecular Weight: ~235–250 g/mol.

- Solubility: Moderately soluble in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), as observed in related boronic acids .

- LogP (Octanol-Water Partition Coefficient): Estimated range of 0.6–2.1, suggesting moderate hydrophobicity suitable for catalytic applications in organic solvents .

- Synthetic Accessibility: Likely synthesized via Suzuki-Miyaura coupling precursors, utilizing palladium catalysts and phosphate bases under reflux conditions .

Properties

IUPAC Name |

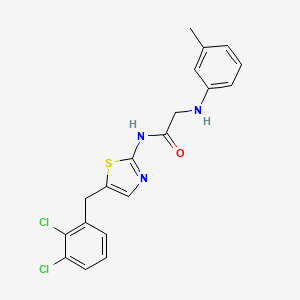

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3OS/c1-12-4-2-6-14(8-12)22-11-17(25)24-19-23-10-15(26-19)9-13-5-3-7-16(20)18(13)21/h2-8,10,22H,9,11H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEIZMNOYVGRMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

MFCD06642228 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different products. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.

Scientific Research Applications

MFCD06642228 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases. In industry, the compound may be utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD06642228 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The exact molecular targets and pathways involved may vary, but they typically include key enzymes, receptors, or other proteins that play a role in the compound’s effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of MFCD06642228 and Similar Compounds

Structural Differences and Implications

Functional Groups :

- This compound : Likely contains a boronic acid (-B(OH)₂) group, enabling coordination with transition metals like palladium.

- (3-Bromo-5-chlorophenyl)boronic acid : Features bromine and chlorine substituents, enhancing steric hindrance and electronic modulation in Suzuki-Miyaura couplings .

- 4-Bromobenzoic Acid : Lacks a boronic acid group but includes a carboxylic acid (-COOH) moiety, making it more suited for solubility-driven applications in drug formulation .

Molecular Weight and Solubility :

- The higher molecular weight of (3-Bromo-5-chlorophenyl)boronic acid compared to 4-bromobenzoic acid correlates with its lower aqueous solubility (0.24 vs. 0.687 mg/mL), emphasizing the trade-off between molecular complexity and solvent compatibility .

Catalytic Efficiency: Boronic acid derivatives like this compound and (3-Bromo-5-chlorophenyl)boronic acid exhibit superior catalytic activity in cross-coupling reactions due to their ability to stabilize Pd(0) intermediates. In contrast, 4-bromobenzoic acid is less effective in such roles but serves as a precursor in non-catalytic syntheses .

Functional Comparisons

Thermal Stability :

- Boronic acids (e.g., this compound) generally decompose above 150°C, limiting high-temperature applications. 4-Bromobenzoic acid, with a melting point of 225–227°C, offers better thermal resilience in pharmaceutical processing .

Biological Compatibility: 4-Bromobenzoic acid’s higher solubility and lower LogP (1.64 vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.